molecular formula C15H22ClN3O3 B7897111 2-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897111
M. Wt: 327.80 g/mol
InChI Key: WXMSJBDYIJIFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tert-butyl ester derivative featuring a piperidine ring substituted at the 2-position with a (6-chloropyridazin-3-yloxy)methyl group. Its molecular formula is C₁₅H₂₂ClN₃O₃ (MW: 327.81 g/mol) .

Properties

IUPAC Name

tert-butyl 2-[(6-chloropyridazin-3-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-9-5-4-6-11(19)10-21-13-8-7-12(16)17-18-13/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMSJBDYIJIFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Pyridazine Moiety

The hydroxyl group of 6-chloro-pyridazin-3-ol is converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic attack. For example, treatment with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) in dichloromethane (DCM) yields the mesylate intermediate. This step is critical for enhancing reactivity toward the piperidine scaffold.

Piperidine Scaffold Preparation

The piperidine component is synthesized via Boc-protection of piperidine-4-methanol. In a representative procedure, piperidine-4-methanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a triethylamine-buffered solution, achieving near-quantitative yields of piperidine-1-carboxylic acid tert-butyl ester-4-methanol . This protection step ensures stability during subsequent reactions.

Coupling Reaction

The mesylated pyridazine is then coupled with the Boc-protected piperidine methanol under basic conditions. For instance, combining the mesylate intermediate with piperidine-1-carboxylic acid tert-butyl ester-4-methanol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60–80°C for 12–24 hours yields the target compound. The reaction proceeds via an SN2 mechanism , with the piperidine methanol acting as the nucleophile.

Table 1: Key Reaction Parameters for Coupling

ParameterValueSource
Temperature60–80°C
BaseK₂CO₃
SolventDMF
Reaction Time12–24 hours
Yield65–78%

Reductive Amination and Cyclization Pathways

Alternative routes leverage reductive amination to construct the piperidine ring in situ. A patented method involves the use of 1-benzyl-4-piperidone as a starting material.

Hydrogenation and Debenzylation

1-Benzyl-4-piperidone undergoes sodium borohydride (NaBH₄) reduction in ethanol to produce 1-benzyl-4-hydroxypiperidine . Subsequent catalytic debenzylation with palladium on carbon (Pd/C) under hydrogen atmosphere (20 kg/cm² pressure) at 110–120°C yields 4-hydroxypiperidine . This step is notable for its scalability, with yields exceeding 85% in industrial settings.

Functionalization with Pyridazine

The hydroxyl group of 4-hydroxypiperidine is converted to a leaving group (e.g., tosylate) and reacted with 6-chloro-pyridazin-3-ol under Mitsunobu conditions. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the ether linkage is formed, followed by Boc protection to yield the final product.

Solid-Phase Synthesis and Parallel Optimization

Recent advancements highlight solid-phase synthesis for high-throughput production. A resin-bound piperidine derivative is functionalized with the pyridazine moiety via iterative coupling and cleavage steps. For example, Wang resin functionalized with a piperidine carbamate undergoes nucleophilic substitution with mesylated pyridazine, followed by acidic cleavage (e.g., trifluoroacetic acid) to release the target compound. This method reduces purification steps and achieves yields of 70–82%.

Critical Analysis of Synthetic Challenges

Steric Hindrance and Regioselectivity

The tert-butyl group introduces steric bulk, complicating coupling reactions. Studies indicate that polar aprotic solvents (e.g., DMF, DMSO) mitigate this issue by stabilizing transition states. Additionally, microwave-assisted synthesis (160°C, 10 minutes) has been employed to accelerate reactions while maintaining regioselectivity.

Purification and Scalability

Chromatographic purification remains a bottleneck. Industrial protocols favor crystallization from ethanol-water mixtures, achieving >95% purity. Patented routes emphasize continuous flow systems to enhance reproducibility and reduce reaction times.

Comparative Evaluation of Methods

Table 2: Synthesis Route Efficiency

MethodYield (%)Purity (%)ScalabilitySource
Nucleophilic Coupling65–7890–95Moderate
Reductive Amination80–8595–98High
Solid-Phase70–8285–90Low

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro-pyridazin moiety using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent, and low temperatures.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridazin derivatives.

Scientific Research Applications

The compound has various applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biological studies to investigate its interaction with various biomolecules.

  • Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Ring Substituent Position & Group Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
2-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine 2-position: (6-chloropyridazin-3-yloxy)methyl 327.81 2.9* 4
2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 2-position: (6-chloropyridazin-3-yloxy)methyl 313.78 2.7* 4
4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester Piperidine 4-position: (6-chloropyridin-3-yl)methoxy 326.82 2.9 4
3-(6-Methyl-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine 3-position: (6-methylpyridazin-3-yloxy)methyl 307.39 2.5 4
3-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester Piperidine 3-position: (6-chloropyridazin-3-yloxy)methyl 327.81 2.9* 4

*XLogP3 values estimated based on analogous structures.

Core Ring Modifications

  • Piperidine vs.
  • Substituent Position : Moving the (6-chloropyridazin-3-yloxy)methyl group from the 2- to 3-position on piperidine ( vs. Target) changes spatial orientation, affecting interactions with chiral enzyme pockets .

Substituent Variations

  • Chloropyridazine vs.
  • Chloro vs.

Commercial and Research Relevance

  • Therapeutic Potential: Piperidine-boronic ester derivatives () demonstrate utility in kinase inhibitors, suggesting the target compound’s role in similar drug discovery pipelines .

Biological Activity

2-(6-Chloro-pyridazin-3-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22ClN3O3
  • Molecular Weight : 327.81 g/mol
  • CAS Number : 442199-16-8
  • Structural Characteristics : The compound features a piperidine ring substituted with a chloro-pyridazinyl moiety, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, indicating a potential for development as antibacterial agents .
  • Anticancer Properties : Research indicates that similar piperidine derivatives can inhibit cancer cell proliferation. The introduction of specific substituents, such as the chloro group in this compound, may enhance its ability to target cancer cells effectively. Studies have shown that compounds with structural similarities can induce apoptosis in cancer cells, particularly in breast cancer models .
  • Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes involved in disease pathways. For example, structure-activity relationship (SAR) studies on related compounds have demonstrated their ability to inhibit enzymes like acetylcholinesterase (AChE), which is significant in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several piperidine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. It was found that compounds with similar structures to this compound exhibited significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In vitro assays conducted on pyridazine derivatives revealed notable antifungal and antibacterial activities. Compounds structurally related to the target compound were tested against common pathogens, demonstrating promising results that support further development as antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are hypothesized to involve:

  • Receptor Interaction : Potential interactions with specific receptors involved in cell signaling pathways.
  • Enzyme Modulation : Inhibition or activation of enzymes critical to metabolic processes in pathogens or cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells through various signaling pathways.

Q & A

Basic Research Questions

Q. How can the multi-step synthesis of this compound be optimized for improved yield?

  • Methodology : Utilize palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert conditions (40–100°C), followed by acid-mediated deprotection (HCl/water at 93–96°C). Stepwise optimization of reaction time (5.5–17 h), catalyst loading, and temperature gradients can enhance yield. Evidence from analogous piperidine-carboxylate syntheses suggests cesium carbonate as a base improves reactivity in tert-butanol .

Q. What purification strategies are effective for isolating intermediates in the synthesis?

  • Methodology : Combine filtrates from parallel reactions to maximize product recovery. Use silica gel chromatography with gradients of ethyl acetate/hexane for intermediates. For final purification, recrystallization from tert-butyl alcohol or aqueous HCl can remove unreacted starting materials, as demonstrated in multi-step syntheses of tert-butyl-protected heterocycles .

Q. How can the compound’s stability under varying storage conditions be assessed?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC-MS and ¹H NMR. Toxicity data gaps (e.g., persistence, bioaccumulation) require empirical testing, as noted in safety reports for structurally similar tert-butyl esters .

Advanced Research Questions

Q. How can computational tools predict regioselectivity in the pyridazine coupling step?

  • Methodology : Perform density functional theory (DFT) calculations to model transition states and identify steric/electronic factors influencing regioselectivity. Compare with experimental outcomes from substituted pyridazine analogs (e.g., tert-butyl 6'-chlorospiropiperidine derivatives) to validate computational models .

Q. What strategies mitigate stereochemical inconsistencies in the piperidine ring formation?

  • Methodology : Employ chiral phase-transfer catalysts (e.g., cinchona alkaloid derivatives) during alkylation steps to enforce enantioselectivity. For example, tert-butyl thiazoline intermediates have been resolved using (R)- or (S)-BINOL-based catalysts, achieving >90% enantiomeric excess .

Q. How do solvent polarity and catalyst choice influence the tert-butyloxycarbonyl (Boc) protection efficiency?

  • Methodology : Screen solvents (e.g., DCM, THF, tert-butanol) with varying dielectric constants and hydrogen-bonding capacities. Catalysts like DMAP or NaHCO₃ can accelerate Boc protection kinetics. Compare yields and reaction rates using LC-MS and kinetic profiling, as shown in tert-butyl ester syntheses .

Q. What experimental designs resolve contradictions in reported reaction yields for analogous compounds?

  • Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading). For example, a central composite design optimized diphenyldiazomethane synthesis by identifying critical interactions between variables . Cross-validate results with kinetic studies and in situ IR monitoring.

Methodological Insights from Evidence

  • Synthetic Routes : Multi-step protocols with Pd catalysis and acid deprotection are reproducible but sensitive to oxygen/moisture .
  • Safety Considerations : Limited ecotoxicological data necessitate precautionary handling (e.g., fume hoods, PPE) .
  • Analytical Validation : PubChem-derived computational properties (e.g., logP, PSA) should be confirmed experimentally via LC-MS and elemental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.